3-Amino-4,4-difluorobutanenitrile
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Overview
Description
3-Amino-4,4-difluorobutanenitrile is an organic compound with the molecular formula C₄H₆F₂N₂ It is characterized by the presence of an amino group, two fluorine atoms, and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-difluorobutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-difluorobenzonitrile with suitable reagents to introduce the amino group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4-difluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-Amino-4,4-difluorobutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4,4-difluorobutanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The fluorine atoms can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- 3-Amino-4,4,4-trifluorobutanoic acid
- 3-Amino-4-cyanofurazan
- 3-Amino-4,4,4-trifluorocrotonate
Comparison: Compared to these similar compounds, 3-Amino-4,4-difluorobutanenitrile is unique due to its specific arrangement of functional groups, which can result in different reactivity and applications.
Properties
Molecular Formula |
C4H6F2N2 |
---|---|
Molecular Weight |
120.10 g/mol |
IUPAC Name |
3-amino-4,4-difluorobutanenitrile |
InChI |
InChI=1S/C4H6F2N2/c5-4(6)3(8)1-2-7/h3-4H,1,8H2 |
InChI Key |
PCEWDBPAPPRUKK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(C(F)F)N |
Origin of Product |
United States |
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